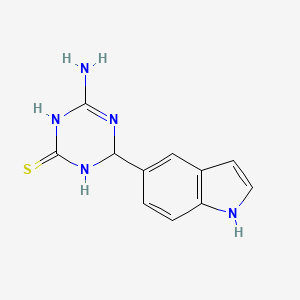
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Vue d'ensemble
Description
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (AIT) is a heterocyclic organic compound belonging to the family of triazines. AIT has recently become a topic of interest in the scientific community due to its potential applications in various areas of research. AIT has been found to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer activities. Furthermore, AIT has been shown to have potential applications in drug delivery and nanotechnology.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Properties : A study detailed the synthesis of fused 1,2,4-triazines, including derivatives related to the specified compound, and evaluated their antimicrobial activities. These compounds exhibited promising results against various microbial strains, highlighting their potential as antimicrobial agents (Ali et al., 2016).
Hybrid Molecules Synthesis : Research on the synthesis of hybrid molecules based on the 1,3,5-triazine scaffold, including compounds with indoline and piperidine moieties, has been conducted. These compounds are considered promising for studying their biological activities due to the presence of multiple pharmacophore fragments (ChemChemTech, 2023).
Anticonvulsant Evaluation : Derivatives of the compound were synthesized and evaluated for anticonvulsant properties. One derivative showed significant activity in maximal electroshock tests, suggesting its potential as an anticonvulsant agent (Ahuja & Siddiqui, 2014).
Anticancer Potential : Studies on the synthesis of fused 1,2,4-triazines bearing thiophene moieties revealed certain compounds' cytotoxic activities against various cancer cell lines, indicating their potential use in cancer therapy (Saad, Youssef, & Mosselhi, 2011).
Green Chemical Synthesis : The aqueous-mediated synthesis of novel thioxo-1,2,4-triazin-5(2H)-one and triazinoindole derivatives demonstrated an eco-friendly approach to producing compounds with antibacterial and antifungal activities (Sachdeva et al., 2012).
Analytical Applications
- Electrochemical Studies : The electrochemical behavior of triazine derivatives, including those similar to the specified compound, has been studied in non-aqueous media. This research provides insights into their potential applications in electrochemical sensors or devices (Farzinnejad et al., 2005).
Propriétés
IUPAC Name |
4-amino-2-(1H-indol-5-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-1-2-8-6(5-7)3-4-13-8/h1-5,9,13H,(H4,12,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMYEYWTFYAWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3NC(=S)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



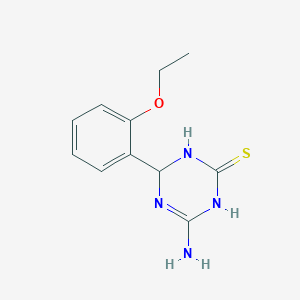
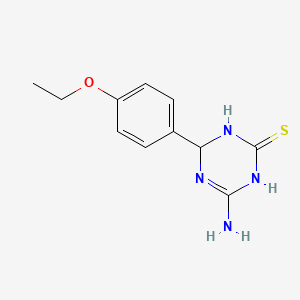
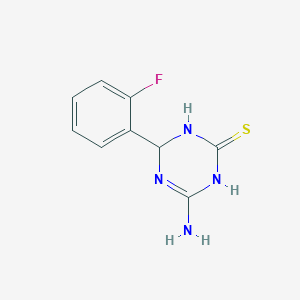

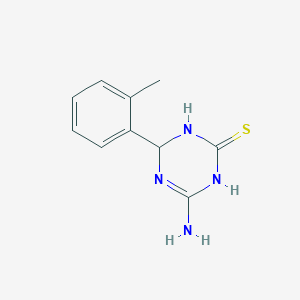

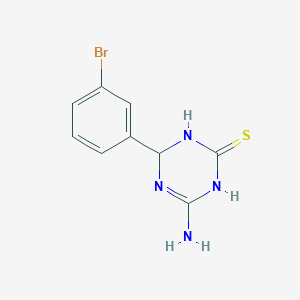
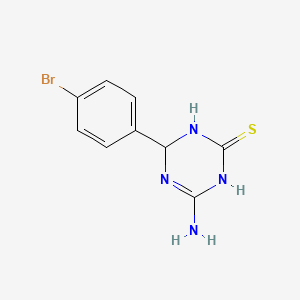


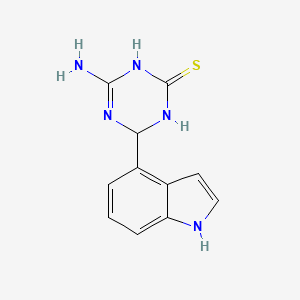
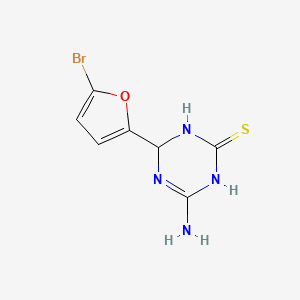
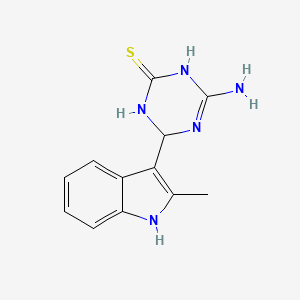
![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)